Product packaging for 19-Hydroxycholesterol(Cat. No.:CAS No. 561-63-7)

19-Hydroxycholesterol

Cat. No.: B027325
CAS No.: 561-63-7
M. Wt: 402.7 g/mol
InChI Key: YRWIUNJQYGATHV-FTLVODPJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

19-Hydroxy Cholesterol is a significant enzymatic metabolite of cholesterol that serves as a critical small-molecule tool for investigating cholesterol metabolism, inflammation, and carcinogenesis. This oxysterol engages in multiple biological pathways primarily by acting as an agonist at the liver X receptor (LXR) and retinoid X receptor (RXR) nuclear receptors. Through this mechanism, it activates gene transcription programs that centrally regulate cellular cholesterol homeostasis and efflux. Beyond its role in LXR/RXR signaling, 19-Hydroxycholesterol also demonstrates interactions with other key nuclear receptors, including the peroxisome proliferator-activated receptor (PPAR) and the farnesoid X receptor (FXR). This multifaceted engagement allows researchers to study the complex interplay between lipid metabolism and bile acid synthesis. Its involvement in various biological processes makes it a valuable compound for studying the molecular basis of sterol-mediated signaling. This product is supplied at ≥98% purity, ensuring high-quality, reliable results for your investigative needs. It is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O2 B027325 19-Hydroxycholesterol CAS No. 561-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWIUNJQYGATHV-FTLVODPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971482
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-63-7
Record name 19-Hydroxycholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Transformations of 19 Hydroxycholesterol

Cholesterol as the Primary Precursor in 19-Hydroxycholesterol Biogenesis

The biosynthesis of this compound originates from cholesterol, a fundamental sterol lipid essential for mammalian cell structure and function. ontosight.aibiosynth.com Cholesterol serves as the foundational molecule upon which a hydroxyl group is introduced at the 19th carbon position to yield this compound. ontosight.ai This metabolic conversion is a critical step that channels cholesterol into specific steroidogenic pathways. The formation of this compound is a key metabolic oxidation process of cholesterol within the body. glpbio.comcaymanchem.comglpbio.comlipidmaps.org

Enzymatic Pathways in this compound Formation

The transformation of cholesterol to this compound is not a spontaneous event but is catalyzed by a specific class of enzymes. These enzymes ensure the precise and regulated production of this important metabolic intermediate.

Role of Cytochrome P450 Enzymes in C19 Hydroxylation.ontosight.aibiosynth.com

The hydroxylation of the C19 methyl group of cholesterol is predominantly carried out by members of the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These enzymes are monooxygenases that play crucial roles in the metabolism of a wide array of endogenous and exogenous compounds, including the biosynthesis and degradation of steroids. nih.gov The C19 hydroxylation reaction is a key modification that alters the biological activity of the cholesterol molecule and directs it towards further metabolic conversions.

Among the various cytochrome P450 enzymes, Cytochrome P450 17A1 (CYP17A1) has been identified as a key enzyme involved in the 19-hydroxylation of cholesterol. ontosight.ai CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum and is well-known for its essential roles in steroid hormone biosynthesis, possessing both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgnih.govoncohemakey.com While its primary functions are in the production of glucocorticoids and sex steroids, research has indicated its capability to catalyze the hydroxylation at the C19 position of sterol precursors. wikipedia.orgkegg.jp This activity represents a crucial branch point in steroidogenesis, leading to the formation of 19-hydroxylated steroids.

Alternative and Minor Biosynthetic Routes

While CYP17A1 is a significant contributor, other enzymatic pathways may also lead to the formation of this compound, albeit to a lesser extent. The metabolism of cholesterol is complex, with multiple cytochrome P450 enzymes exhibiting broad and sometimes overlapping substrate specificities. mdpi.com For instance, other CYP enzymes involved in steroid metabolism could potentially catalyze C19 hydroxylation under specific physiological or pathological conditions. The existence of these alternative routes highlights the metabolic redundancy and complexity within the steroidogenic network. Further research is needed to fully elucidate all the minor biosynthetic pathways contributing to the cellular pool of this compound.

Metabolic Fates and Downstream Products of this compound

Following its formation, this compound does not typically accumulate in cells but is further metabolized into other biologically active molecules. Its strategic position as a hydroxylated intermediate makes it a substrate for subsequent enzymatic reactions.

Conversion to Steroid Hormones.ontosight.aiontosight.ai

A primary metabolic fate of this compound is its conversion into various steroid hormones. ontosight.ai The introduction of the hydroxyl group at the C19 position is a critical step in the biosynthesis of estrogens. semanticscholar.org Specifically, the aromatization of androgens to estrogens, a reaction catalyzed by aromatase (CYP19A1), proceeds through hydroxylated intermediates at the C19 position. nih.gov The 19-hydroxy and subsequent 19-oxo and 19-oic acid derivatives are key intermediates in the multi-step process that leads to the formation of the aromatic A-ring characteristic of estrogens. oncohemakey.comsemanticscholar.org Therefore, the biosynthesis of this compound is a pivotal upstream event in the production of female sex hormones. This conversion underscores the importance of this compound as a key node in the intricate web of steroid hormone biosynthesis. kegg.jpgenome.jpoup.com

Integration into Broader Sterol Metabolism Networks

Oxysterols, the oxidized metabolites of cholesterol, are increasingly recognized as important signaling molecules that regulate lipid metabolism and cellular homeostasis. physiology.organnualreviews.org This network is primarily orchestrated by nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ), which sense cellular sterol levels and modulate gene expression to maintain balance. nih.govoup.com

Several oxysterols, including 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, 25-hydroxycholesterol (B127956), and 27-hydroxycholesterol (B1664032), are well-established natural ligands for LXRs. spandidos-publications.comahajournals.orgpnas.org Activation of LXRs by these oxysterols initiates a transcriptional program that promotes cholesterol efflux from cells, enhances its conversion to bile acids in the liver, and suppresses inflammatory responses. nih.govfrontiersin.org Some oxysterols also interact with other receptors; for instance, 27-hydroxycholesterol is an endogenous selective estrogen receptor modulator (SERM). frontiersin.orgnih.gov

Within this complex network, this compound appears to be a minor component with a limited physiological role. A key piece of evidence for its low abundance and activity is its frequent use as an internal standard for the quantification of other sterols in research settings. oup.comcaymanchem.com This analytical application is based on the fact that its endogenous concentrations in plasma and tissues are typically very low or undetectable compared to other functionally active oxysterols. physiology.org For example, the plasma concentration of 27-hydroxycholesterol in humans can range from 0.2 to 0.9 μM, whereas this compound levels are not typically reported in physiological studies. nih.govnih.govunito.it

Current scientific literature lacks substantial evidence to suggest that this compound is a significant endogenous ligand for LXRs or other major nuclear receptors involved in sterol sensing, such as Steroidogenic Factor 1 (SF-1). pnas.org Its primary identity remains that of a metabolic product of cholesterol oxidation, without a clearly defined role as a major signaling molecule in the broader sterol metabolism networks. caymanchem.com

Table 2: Comparative Overview of Key Oxysterols in Metabolic Signaling This interactive table compares this compound with other well-studied oxysterols to contextualize its role in sterol metabolism.

Oxysterol Primary Synthesis Enzyme Typical Human Plasma Conc. (approx.) Known Receptor Interactions Primary Known Functions
This compound Not well defined Very low / Undetectable Not established as a major ligand Used as an analytical standard; minor oxidation product.
24(S)-Hydroxycholesterol CYP46A1 (primarily in brain) 50-200 ng/mL LXR agonist Cholesterol elimination from the brain.
25-Hydroxycholesterol CH25H (in macrophages, etc.) Low (few ng/mL) unil.ch LXR agonist, INSIG binding, ERα agonist nih.govplos.org Regulation of cholesterol synthesis, immune response.
27-Hydroxycholesterol CYP27A1 (ubiquitous) 70-730 nM nih.govnih.gov LXR agonist, ERα agonist (SERM) frontiersin.orgnih.gov Cholesterol transport, bile acid precursor, ER modulation.

Molecular and Cellular Functions of 19 Hydroxycholesterol

Participation in Steroidogenesis Regulation

19-Hydroxycholesterol is an important intermediate in the biosynthesis of steroid hormones, including androgens and estrogens. ontosight.ai The production of all steroid hormones begins with the conversion of cholesterol to pregnenolone, a reaction catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc) located in the inner mitochondrial membrane. oup.comoup.comnih.gov The regulation of this initial, rate-limiting step is a primary control point for steroidogenesis.

Research indicates that certain steroids can influence the activity of enzymes critical for progesterone (B1679170) biosynthesis. For instance, in early human placental explants, 19-nortestosterone, androstenedione, and 5α-androstane-3α,17β-diol have been shown to stimulate the activity of P450scc. nih.gov This suggests a potential modulatory role for cholesterol derivatives in the activity of key steroidogenic enzymes. While direct studies on this compound's specific effects on all steroidogenic enzymes are ongoing, its position as a cholesterol metabolite places it at a pivotal point in the steroidogenic pathway. ontosight.ai The availability of cholesterol and its derivatives for enzymes like P450scc is a critical factor in determining the rate of steroid hormone production. oup.com

Steroid hormones exert their effects by binding to specific intracellular receptors, which then act as transcription factors to regulate gene expression. physiology.orgnih.gov Some cholesterol metabolites, known as oxysterols, have been identified as modulators of steroid hormone receptor signaling. For example, 27-hydroxycholesterol (B1664032) has been shown to interact with and modulate the activity of both estrogen receptor (ER) subtypes, ERα and ERβ. nih.gov Another oxysterol, 25-hydroxycholesterol (B127956), can activate ERα-mediated signaling pathways. plos.org While the direct interaction of this compound with all steroid hormone receptors is an area of active investigation, its structural similarity to other biologically active oxysterols suggests a potential for such interactions, thereby influencing hormone-responsive gene expression and cellular processes.

Role in Cholesterol Homeostasis Mechanisms

This compound is implicated in the complex regulation of cholesterol homeostasis, the process by which the body maintains a stable level of cholesterol. ontosight.aiontosight.ai This regulation is crucial for normal cellular function and is managed through a network of transcription factors and receptors that control cholesterol synthesis, uptake, and efflux.

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cholesterol sensors. pnas.orgnih.gov When activated by specific oxysterols, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements on DNA to regulate the transcription of genes involved in cholesterol metabolism. spandidos-publications.compnas.org Naturally occurring oxysterols like 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 24(S),25-epoxycholesterol are known potent LXR activators. pnas.orgahajournals.org LXRs play a key role in promoting cholesterol efflux and converting cholesterol to bile acids. tandfonline.comaacrjournals.org Although the direct binding affinity of this compound to LXRs is not as extensively characterized as other oxysterols, its status as a cholesterol metabolite suggests it may participate in the broader oxysterol-mediated regulation of LXR activity.

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the synthesis of cholesterol and fatty acids. nih.govnih.gov There are three main SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.gov SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). nih.govpnas.org When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus, where SREBP is cleaved, releasing an active fragment that travels to the nucleus to activate gene transcription. pnas.orgpnas.org High levels of sterols, particularly oxysterols like 25-hydroxycholesterol, inhibit this process by causing the SCAP complex to be retained in the ER, thus suppressing cholesterol synthesis. nih.govpnas.org While some sterols are potent inhibitors of SREBP processing, research has shown that this compound has minimal inhibitory effects on this pathway. pnas.org

Cholesterol efflux is the process by which excess cholesterol is removed from peripheral cells and transported back to the liver for excretion, a pathway known as reverse cholesterol transport. researchgate.netnih.gov This process is critical for preventing cholesterol accumulation in tissues. Key proteins involved in cholesterol efflux are the ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1. nih.govfrontiersin.org The expression of these transporters is regulated by LXRs. nih.govaacrjournals.org When activated by oxysterols, LXRs increase the expression of ABCA1 and ABCG1, thereby promoting the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles. nih.govnih.gov Given the role of oxysterols in activating LXRs, this compound, as part of the oxysterol pool, is likely to contribute to the regulation of cholesterol efflux and transport, thereby maintaining cellular and systemic cholesterol balance. ontosight.aiontosight.ai

Involvement in Immune System Modulation

The influence of oxysterols on the immune system is a significant area of research, with many of these cholesterol derivatives demonstrating potent immunomodulatory effects. mdpi.comnih.gov They are known to be involved in a range of processes from the maturation and migration of immune cells to the coordination of inflammatory responses. mdpi.com However, specific data detailing the direct involvement of this compound in these processes are not extensively covered in the available scientific literature.

Effects on Inflammatory Signaling Pathways

Inflammatory signaling pathways are critical components of the innate immune response. Key pathways, such as those involving nuclear factor-κB (NF-κB), are activated by various stimuli, leading to the production of pro-inflammatory cytokines. oup.com Many oxysterols, like 25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (27-HC), have been identified as modulators of these pathways. oup.comnih.gov For instance, 25-HC can act as an amplifier of inflammatory signaling in macrophages. pnas.org While commercial suppliers may list this compound in the context of NF-κB-related pathways, specific research studies detailing its direct effects on such inflammatory signaling cascades are limited. medchemexpress.commedchemexpress.com

Influence on Immune Cell Responses

The response of various immune cells, including macrophages, dendritic cells (DCs), and T cells, can be significantly altered by different oxysterols. mdpi.com Macrophages and DCs, for example, produce 25-HC in response to the activation of Toll-like receptors (TLRs), which then plays a role in antiviral immunity and can suppress the production of certain immunoglobulins. oup.compnas.orgnih.gov Another oxysterol, 27-HC, has been shown to impair T cell expansion through its actions on myeloid cells. nih.gov Despite this broad understanding of oxysterol function, direct research findings that specifically delineate the influence of this compound on the function or response of these immune cells are not prominently featured in published studies.

Other Proposed Biological Roles

Beyond immunomodulation, oxysterols are key regulators of lipid metabolism and gene expression, primarily through their interaction with nuclear receptors. nomuraresearchgroup.com

Regulation of Gene Expression

Oxysterols are recognized as endogenous ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis. nomuraresearchgroup.com When activated by an oxysterol ligand, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription. ahajournals.orgresearchgate.net

A primary target of LXR activation is the ATP-binding cassette transporter A1 (ABCA1 ) gene. researchgate.netmdpi.com The ABCA1 protein is crucial for the first step of reverse cholesterol transport, effluxing cholesterol from cells to lipid-poor apolipoproteins. ahajournals.org Another key LXR target is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c ), a master regulator of fatty acid synthesis. nomuraresearchgroup.comnih.gov

The ability of different oxysterols to activate these pathways can vary. A study comparing a panel of oxysterols investigated their potency in inducing the expression of LXR target genes in liver carcinoma-derived Huh7 cells. In this research, while several oxysterols, including 4β-HC, 7β-HC, 24(S)-HC, and 25-HC, induced the expression of ABCA1 , this compound did not cause a significant upregulation. nomuraresearchgroup.com Similarly, this compound did not induce a significant increase in the SREBP1c transcript, a feat only achieved by 4β-hydroxycholesterol among the tested compounds. nomuraresearchgroup.com This suggests a degree of selectivity in the action of different oxysterols on LXR-mediated gene expression.

Physiological Roles and Biological Activities of 19 Hydroxycholesterol

Regulation of Lipid Metabolism

One of the central roles of this compound is its involvement in the regulation of cholesterol homeostasis. ontosight.aiontosight.ai It can modulate the activity of nuclear receptors, such as the Liver X Receptors (LXRs), which are master regulators of cholesterol and lipid metabolism. ontosight.ai By influencing these receptors, this compound can impact the expression of genes involved in cholesterol transport, storage, and catabolism.

Intermediate in Steroidogenesis

This compound serves as a crucial intermediate in the biosynthesis of steroid hormones. ontosight.ai Its formation from cholesterol is a step in the complex cascade of reactions that ultimately lead to the production of essential hormones like estrogens and androgens. ontosight.ai This role underscores its importance in endocrine function.

Signaling Molecule and Receptor Interactions

Like other oxysterols, this compound can act as a signaling molecule, interacting with specific cellular receptors to elicit downstream effects. Its ability to modulate the activity of transcription factors like LXRs is a prime example of its signaling function. ontosight.ai These interactions allow it to influence a wide array of cellular processes.

Immunomodulatory Effects

There is growing evidence for the immunomodulatory properties of this compound. ontosight.ai Research suggests that it can influence immune responses, and it has been implicated in the context of autoimmune diseases. ontosight.ai The precise mechanisms by which it modulates the immune system are an active area of investigation.

19 Hydroxycholesterol in Disease Pathophysiology

Association with Cardiovascular Diseases

Studies have indicated a potential role for this compound in the development of atherosclerosis, a key underlying factor in cardiovascular disease. ontosight.aicymitquimica.com It has been suggested that this oxysterol can influence the formation of atherosclerotic plaques and may serve as a potential biomarker for cardiovascular risk. ontosight.ai

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Implications in Neurological Disorders

While the roles of other oxysterols like 24-hydroxycholesterol (B1141375) in the brain are more established, research into the specific functions of this compound in the central nervous system is ongoing. wikipedia.orgnih.gov Given the importance of cholesterol metabolism in brain health, understanding the potential contribution of this compound to neurological disorders is an area of interest.

Role in Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Given the role of this compound in regulating lipid metabolism and its association with cardiovascular disease, its potential involvement in the broader context of metabolic syndrome is a logical area for further research. ontosight.ai

Connection to Cancer

Research has shown that some oxysterols can influence the growth of certain cancer cells. ontosight.ai Specifically for this compound, studies have indicated that it can induce apoptosis (programmed cell death) in leukemia cells and inhibit the growth of tumor cells. biosynth.com Other oxysterols, such as 27-hydroxycholesterol (B1664032) and 25-hydroxycholesterol (B127956), have also been implicated in the development and progression of various cancers. nih.govtandfonline.com

Analytical Methodologies for 19 Hydroxycholesterol Detection

Chromatographic Techniques (GC-MS, LC-MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used for the detection and quantification of this compound. biosynth.com These methods offer high sensitivity and specificity, allowing for the precise measurement of this compound in complex biological samples. biosynth.comcaymanchem.com

Immunoassays

While not as commonly cited for this compound specifically, immunoassays are a potential method for its detection. These assays rely on the specific binding of antibodies to the target molecule and can be adapted for high-throughput screening.

Sample Preparation and Extraction

Proper sample preparation is a critical step in the analysis of this compound. This typically involves extraction of the lipid fraction from biological matrices such as serum or tissues. oup.com To prevent the artificial formation of oxysterols during sample handling, antioxidants like butylated hydroxytoluene (BHT) are often added. oup.com In many analytical procedures, this compound itself is used as an internal standard to ensure the accuracy of the quantification of other sterols. caymanchem.comoup.comglpbio.com

Q & A

Q. What is the role of 19-hydroxycholesterol as an internal standard in gas chromatography (GC) analysis?

this compound is widely used as an internal standard for quantifying cholesterol oxidation products (COPs) in GC and GC/MS workflows. Its structural similarity to other COPs ensures consistent retention times and ionization efficiency. Methodologically, it is added to samples before extraction to correct for losses during saponification and purification steps. Quantification relies on selected ion monitoring (SIM) with calibration curves normalized to its peak area .

Q. How is this compound synthesized and validated in enzymatic studies?

this compound is enzymatically produced via CYP27A1-mediated hydroxylation of cholesterol at the C19 position. Validation involves confirming its identity through retention time matching with commercial standards and mass spectrometry (e.g., m/z 456.4 for its trimethylsilyl derivative). Purity is assessed using high-resolution GC or LC-MS, with thresholds ≥95% required for reliable experimental reproducibility .

Q. What methodological precautions are necessary to prevent this compound degradation during sample preparation?

To avoid autoxidation or artifact formation:

  • Store solutions in inert solvents (e.g., chloroform) at -20°C under argon.
  • Add antioxidants like butylhydroxytoluene (BHT) during saponification.
  • Limit exposure to light and high temperatures during lipid extraction .

Q. How is this compound integrated into data analysis pipelines for sterol quantification?

Peak integration in GC chromatograms uses software (e.g., Agilent ChemStation) to extract ion chromatograms for specific m/z values (e.g., 456.4 for this compound). Calibration curves are generated by spiking known concentrations into blank matrices, with linearity (R² > 0.99) and limit of detection (LOD) validated per ISO guidelines .

Q. What are the primary biological pathways involving this compound?

this compound is an intermediate in bile acid biosynthesis and a substrate for CYP39A1, which further hydroxylates it to form 7α,24-dihydroxycholesterol. Its role in lipid signaling and neurodegenerative disease models is under investigation, particularly in retinal cholesterol metabolism .

Advanced Research Questions

Q. How do storage conditions impact this compound stability in experimental solutions?

Stability studies show that this compound degrades by 12–18% when stored at 23°C for 7 days, compared to <5% degradation at -20°C. Degradation products (e.g., epoxides) are monitored via GC-MS, necessitating strict temperature control and periodic revalidation of stock solutions .

Q. How should researchers address contradictory data in this compound quantification across studies?

Discrepancies often arise from differences in:

  • Internal standard selection : Some studies use 5α-cholestane instead, leading to variability in recovery rates.
  • Saponification duration : Prolonged alkaline treatment (>20 hrs) increases artifact formation.
    Standardized protocols (e.g., cold saponification for 20 hrs) and interlaboratory comparisons are recommended .

Q. What experimental designs are optimal for studying CYP27A1 kinetics in this compound production?

Use recombinant CYP27A1 in microsomal preparations with NADPH as a cofactor. Kinetic parameters (Km, Vmax) are derived via LC-MS/MS, with assays conducted at 37°C under hypoxia to mimic physiological conditions. Negative controls (e.g., CYP27A1 inhibitors like ketoconazole) validate enzyme specificity .

Q. How can researchers mitigate artifact formation when analyzing this compound in biological matrices?

Artifacts (e.g., 7-ketocholesterol) form during lipid extraction due to oxidative stress. Mitigation strategies include:

  • Using deuterated this compound as a surrogate to track oxidation.
  • Implementing solid-phase extraction (SPE) with silica gel columns to remove polar impurities .

Q. What statistical approaches resolve heterogeneity in meta-analyses of this compound stability studies?

Higgins’ I² statistic quantifies heterogeneity (%) across studies. For I² > 50%, random-effects models are applied, and sensitivity analyses exclude outliers (e.g., studies using room-temperature storage). Forest plots visualize effect sizes, with p-values adjusted for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Hydroxycholesterol
Reactant of Route 2
19-Hydroxycholesterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.